molecular formula C24H20ClNO5 B12829694 (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid

(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid

Cat. No.: B12829694
M. Wt: 437.9 g/mol
InChI Key: KHDGYTHHDSEGNQ-UHFFFAOYSA-N
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Description

Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine, an amino acid, where the hydroxyl group on the phenyl ring is replaced by a chlorine atom and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis and proteomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-chloro-L-tyrosine typically involves the protection of the amino group of 3-chloro-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-chloro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is carried out at room temperature and yields the desired Fmoc-protected amino acid.

Industrial Production Methods

Industrial production of Fmoc-3-chloro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of eco-friendly solvents and reagents is also optimized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a quinone derivative .

Scientific Research Applications

Chemistry

Fmoc-3-chloro-L-tyrosine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids .

Biology

In biological research, Fmoc-3-chloro-L-tyrosine is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs and therapeutic agents. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .

Industry

In the pharmaceutical industry, Fmoc-3-chloro-L-tyrosine is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications .

Mechanism of Action

The mechanism of action of Fmoc-3-chloro-L-tyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions or interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3-chloro-L-tyrosine is unique due to the presence of both the Fmoc protecting group and the chlorine substitution on the phenyl ring. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYTHHDSEGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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